molecular formula C26H23NO2 B2782855 2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide CAS No. 1351634-03-1

2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide

Cat. No. B2782855
CAS RN: 1351634-03-1
M. Wt: 381.475
InChI Key: SSFSDSLCYJOKFZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit the characteristic aromaticity of the naphthalene and biphenyl components . The presence of the acetamide group could introduce additional polar character to the molecule .


Chemical Reactions Analysis

As an aromatic compound, this molecule could potentially undergo electrophilic aromatic substitution reactions . The acetamide group might also be involved in various reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its aromatic structure and the presence of the acetamide group . It’s likely to have a relatively high boiling point due to the large size and potential for pi-pi stacking interactions .

Mechanism of Action

The mechanism of action of 2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide as an acetylcholinesterase inhibitor involves the binding of the compound to the active site of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its application. In medicinal chemistry, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. In materials science, this compound has been used to synthesize materials with unique properties, such as luminescence and conductivity. In environmental science, this compound has been studied for its potential use as a sensor for detecting heavy metal ions in water.

Advantages and Limitations for Lab Experiments

One advantage of using 2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Another advantage is its potential applications in various fields, which makes it a versatile compound for research. However, a limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

For research on 2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide include further studies on its potential applications in medicinal chemistry, materials science, and environmental science. In medicinal chemistry, future studies could focus on optimizing the compound's structure for improved efficacy and reduced toxicity. In materials science, future studies could focus on synthesizing novel materials with unique properties using this compound as a building block. In environmental science, future studies could focus on developing this compound-based sensors for detecting a wider range of heavy metal ions in water.

Synthesis Methods

2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide can be synthesized through a multistep process involving the reaction of 4-bromobiphenyl with naphthalen-1-amine, followed by the reaction of the resulting product with ethyl 2-bromoacetate. The final product is obtained by hydrolysis of the ester group.

Scientific Research Applications

2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has shown promising results as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain. This makes this compound a potential candidate for the treatment of Alzheimer's disease, as well as other neurological disorders. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In environmental science, this compound has been studied for its potential use as a sensor for detecting heavy metal ions in water.

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to refer to the material safety data sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO2/c28-25(24-12-6-10-22-9-4-5-11-23(22)24)18-27-26(29)17-19-13-15-21(16-14-19)20-7-2-1-3-8-20/h1-16,25,28H,17-18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFSDSLCYJOKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC(C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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